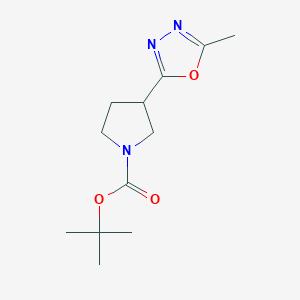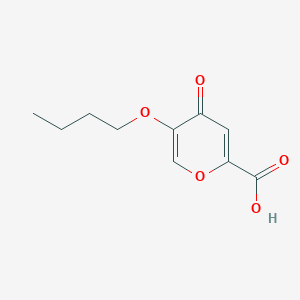
5-Butoxy-4-oxopyran-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Butoxy-4-oxopyran-2-carboxylic acid is an organic compound with a unique structure that includes a pyran ring, a butoxy group, and a carboxylic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butoxy-4-oxopyran-2-carboxylic acid typically involves the reaction of a suitable pyran derivative with butanol under acidic or basic conditions. The reaction conditions may vary, but common methods include:
Esterification: Reacting a pyran-2-carboxylic acid derivative with butanol in the presence of an acid catalyst.
Transesterification: Using a butyl ester of a pyran-2-carboxylic acid and exchanging the ester group with a butoxy group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification or transesterification processes, utilizing continuous flow reactors to optimize yield and efficiency. The choice of catalyst and reaction conditions is crucial to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
5-Butoxy-4-oxopyran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The butoxy group can be substituted with other alkoxy groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions may involve nucleophiles like alkoxides or halides under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyran derivatives.
Wissenschaftliche Forschungsanwendungen
5-Butoxy-4-oxopyran-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Butoxy-4-oxopyran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid: Known for its role in intramolecular cycloaddition reactions.
5-Methoxy-4-oxopyran-2-carboxylic acid: Similar structure with a methoxy group instead of a butoxy group.
5-Ethoxy-4-oxopyran-2-carboxylic acid: Contains an ethoxy group, leading to different reactivity and properties.
Uniqueness
5-Butoxy-4-oxopyran-2-carboxylic acid is unique due to its butoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Eigenschaften
Molekularformel |
C10H12O5 |
|---|---|
Molekulargewicht |
212.20 g/mol |
IUPAC-Name |
5-butoxy-4-oxopyran-2-carboxylic acid |
InChI |
InChI=1S/C10H12O5/c1-2-3-4-14-9-6-15-8(10(12)13)5-7(9)11/h5-6H,2-4H2,1H3,(H,12,13) |
InChI-Schlüssel |
CPACMQFAYSHFOM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=COC(=CC1=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


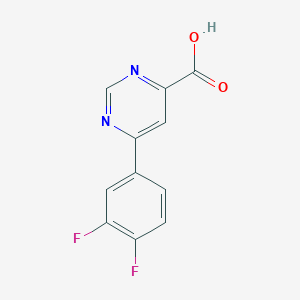
![4-[(Cyclopentyloxy)methyl]benzenemethanamine](/img/structure/B13988304.png)

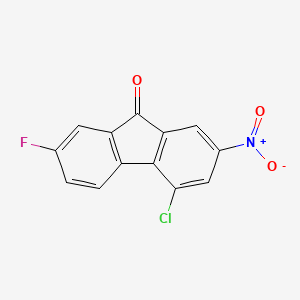
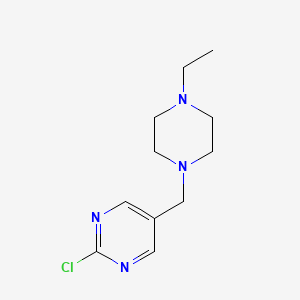
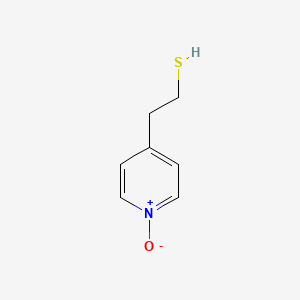

![2,2-dichloro-N-[1-(4-chlorophenyl)-2-methylpentan-2-yl]acetamide](/img/structure/B13988334.png)
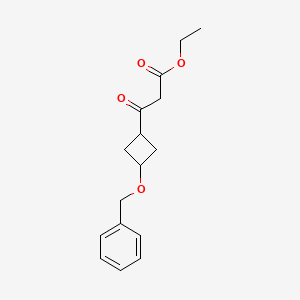
![N,N-bis(2-chloroethyl)-4-[(2-nitrophenyl)diazenyl]aniline](/img/structure/B13988341.png)
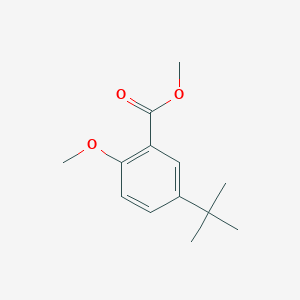
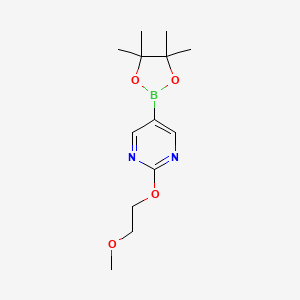
![8-Methyl-2-[(phenylmethyl)amino]pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13988365.png)
